10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel; Paclitaxel Imp I (EP)

Catalog No.
S15903603
CAS No.
M.F
C61H62N2O16
M. Wt
1079.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylp...

Product Name

10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel; Paclitaxel Imp I (EP)

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12,15-bis[[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy]-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C61H62N2O16

Molecular Weight

1079.1 g/mol

InChI

InChI=1S/C61H62N2O16/c1-34-41(76-56(72)47(66)45(36-21-11-6-12-22-36)62-53(69)38-25-15-8-16-26-38)32-61(74)52(78-55(71)40-29-19-10-20-30-40)50-59(5,42(65)31-43-60(50,33-75-43)79-35(2)64)51(68)49(44(34)58(61,3)4)77-57(73)48(67)46(37-23-13-7-14-24-37)63-54(70)39-27-17-9-18-28-39/h6-30,41-43,45-50,52,65-67,74H,31-33H2,1-5H3,(H,62,69)(H,63,70)/t41-,42-,43+,45-,46-,47+,48+,49+,50-,52-,59+,60-,61+/m0/s1

InChI Key

MMFNPTUBULOFLH-TVXMLZEGSA-N

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C(C(C8=CC=CC=C8)NC(=O)C9=CC=CC=C9)O

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)[C@@H]([C@H](C8=CC=CC=C8)NC(=O)C9=CC=CC=C9)O

10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel, also known as Paclitaxel Impurity I, is a derivative of paclitaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers, including ovarian and breast cancer. This compound has a molecular formula of C61_{61}H62_{62}N2_2O16_{16} and a molecular weight of 1079.15 g/mol . The structure includes a benzoylamino group and hydroxyl functionalities that contribute to its biological activity.

. The total synthesis is complex and often yields low quantities of product.
  • Semi-synthesis: Involves modifying naturally occurring paclitaxel derived from plant sources or microbial fermentation to produce this derivative. This method has been favored for its efficiency and higher yield compared to total synthesis .
  • 10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel exhibits significant biological activity due to its structural similarities to paclitaxel. It functions primarily as an antineoplastic agent by stabilizing microtubules and preventing their depolymerization during cell division. This action disrupts normal mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells . Studies have indicated that this compound retains some level of cytotoxicity against various cancer cell lines.

    The primary application of 10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel is in cancer treatment as part of chemotherapy regimens. Its structural modifications may enhance the pharmacological properties of paclitaxel, potentially improving efficacy or reducing side effects. Additionally, it serves as an important reference material for quality control in pharmaceutical formulations containing paclitaxel .

    Interaction studies of 10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel focus on its binding affinity with microtubules and other cellular targets involved in cancer proliferation. Research indicates that modifications in its structure can influence its interactions with various proteins involved in drug resistance mechanisms, which is crucial for overcoming therapeutic challenges in cancer treatment .

    Several compounds share structural or functional similarities with 10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel:

    • Paclitaxel: The parent compound known for its anticancer properties.
    • Docetaxel: A taxane derivative that also stabilizes microtubules but has different pharmacokinetic properties.
    • 7-Epi-Paclitaxel: A less potent analog of paclitaxel with altered activity profiles.
    • Baccatin III: A precursor in the synthesis of paclitaxel with potential antitumor activity.

    Uniqueness

    The uniqueness of 10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel lies in its specific structural modifications that may enhance its therapeutic index compared to other derivatives. The presence of the benzoylamino group may improve solubility or alter metabolic pathways, potentially leading to better efficacy or reduced toxicity profiles in clinical applications .

    XLogP3

    4.4

    Hydrogen Bond Acceptor Count

    16

    Hydrogen Bond Donor Count

    6

    Exact Mass

    1078.40993389 g/mol

    Monoisotopic Mass

    1078.40993389 g/mol

    Heavy Atom Count

    79

    Dates

    Last modified: 08-15-2024

    Explore Compound Types